Product packaging for Oxirane, 2-butenyl-(Cat. No.:CAS No. 184880-80-6)

Oxirane, 2-butenyl-

Cat. No.: B12555842
CAS No.: 184880-80-6
M. Wt: 98.14 g/mol
InChI Key: IZTBBIXVWBWSMW-UHFFFAOYSA-N
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Description

Significance of Epoxides in Organic Synthesis and Materials Science

Epoxides, also known as oxiranes, are a class of three-membered cyclic ethers that hold a significant position in the landscape of organic chemistry and materials science. numberanalytics.comnumberanalytics.com Their high reactivity, a consequence of the inherent ring strain in the three-membered ring, makes them valuable intermediates in a wide array of chemical transformations. numberanalytics.comyoutube.com In organic synthesis, epoxides are versatile building blocks, readily undergoing ring-opening reactions with a variety of nucleophiles to produce a diverse range of functionalized molecules with high regio- and stereoselectivity. numberanalytics.comwikipedia.org This reactivity is fundamental to the synthesis of complex molecules, including many pharmaceuticals and natural products. numberanalytics.com

The utility of epoxides extends prominently into materials science, where they are the primary precursors to epoxy resins. These thermosetting polymers are renowned for their exceptional adhesion, chemical resistance, and mechanical strength. unt.edu The formation of these materials involves the ring-opening polymerization of epoxides, which results in a durable cross-linked network. numberanalytics.com This process is the basis for a vast range of applications, including high-performance adhesives, protective coatings, durable floorings, and as the matrix material in fiber-reinforced composites used in the aerospace and automotive industries. unt.edusolubilityofthings.com The most industrially significant epoxides, ethylene (B1197577) oxide and propylene (B89431) oxide, are produced on a massive scale and serve as key starting materials for the synthesis of detergents, surfactants, and glycols. wikipedia.orgvedantu.com

Unique Reactivity Profile of Oxirane, 2-Butenyl- due to Bifunctional Nature

Oxirane, 2-butenyl-, also referred to as 3-butenyloxirane or 1,2-epoxy-5-hexene, is an organic compound that exemplifies the concept of a bifunctional molecule. cymitquimica.comchemblink.com It possesses two distinct reactive sites: a strained epoxide ring and a carbon-carbon double bond within the butenyl group. cymitquimica.com This dual functionality imparts a unique and versatile reactivity profile that distinguishes it from simpler, monofunctional epoxides.

The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a variety of functional groups. wikipedia.orgcymitquimica.com Simultaneously, the terminal double bond of the butenyl group can participate in a range of addition reactions, such as hydrogenation, halogenation, and polymerization. cymitquimica.com The presence of these two functional groups in close proximity allows for a rich and varied chemistry, enabling the synthesis of complex molecular architectures. acs.org For instance, the butenyl group can be modified prior to or after the ring-opening of the epoxide, or both functionalities can be manipulated in a single transformation. This bifunctionality makes Oxirane, 2-butenyl- a valuable intermediate in the synthesis of specialty chemicals, polymers, and other advanced materials. solubilityofthings.comcymitquimica.com The interplay between the two reactive centers can be harnessed to control the regioselectivity and stereoselectivity of reactions, offering a powerful tool for synthetic chemists.

Historical Context of Research on Butenyl-Substituted Oxiranes

The study of butenyl-substituted oxiranes is situated within the broader historical development of epoxide chemistry. The synthesis of epoxides dates back to the late 19th century, with significant advancements in the 20th century, including the development of stereoselective epoxidation methods like the Sharpless and Jacobsen epoxidations. numberanalytics.com These methods provided access to chiral epoxides, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and natural products. numberanalytics.com

Research into vinyl epoxides, a class of compounds that includes butenyl-substituted oxiranes, has been a particularly fruitful area of investigation. acs.org The conjugated reactivity of the epoxide and the double bond has been a central theme of this research. acs.org Early work focused on understanding the fundamental reactivity of these systems, including the chemoselective reactions of either the epoxide or the double bond. For example, the epoxidation of dienes often selectively occurs at the more electron-rich double bond. acs.org

More recent research has delved into the development of catalytic systems that can control the reactivity of these bifunctional molecules with high precision. This includes the use of transition metal catalysts to mediate a variety of transformations. chemblink.com For instance, palladium-catalyzed reactions have been developed to utilize the butenyl group in cross-coupling reactions. chemblink.com Furthermore, the polymerization of butenyl-substituted oxiranes and related monomers has been explored to create polymers with unique architectures and properties. The development of bifunctional catalysts that can activate and control the polymerization of epoxides represents an ongoing area of research with significant potential. rsc.orgrsc.org

Chemical Compounds Mentioned

Compound NameSynonyms
Oxirane, 2-butenyl-3-Butenyloxirane, 1,2-Epoxy-5-hexene, (S)-2-(But-3-enyl)oxirane
Ethylene oxideOxirane
Propylene oxide2-Methyloxirane
meta-Chloroperoxybenzoic acidmCPBA
[(1,2,3-eta)-2-Butenyl]chloro(tricyclohexylphosphine)palladium
Limonene dioxide
Bisphenol-A diglycidyl etherBADGE
3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylateECC
Triethylamine hydroiodide
Penicillin G acylase
K. lactis beta-galactosidase
E. coli beta-galactosidase
1-(3-butenyloxy)hexadecane
Oxirane, 2-(3-butenyl)-3-(3-phenylpropyl)-, trans-
Poly[2-(3-butenyl)-2-oxazoline]
Oxirane, butyl-1,2-Epoxyhexane
Oxirane, ethenyl-Vinyloxirane, 1,2-Epoxy-3-butene
Oxirane, 2-methyl-, polymer with oxirane, (2Z)-2-butenedioate

Interactive Data Table: Physicochemical Properties of Oxirane, 2-butenyl-

PropertyValueUnit
Molecular FormulaC6H10O
Molar Mass98.14 g/mol
Density0.87g/mL at 25 °C
Boiling Point119-121°C
Flash Point15°C
SolubilitySlightly soluble (5.5 g/L at 25 °C)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B12555842 Oxirane, 2-butenyl- CAS No. 184880-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184880-80-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-but-1-enyloxirane

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3

InChI Key

IZTBBIXVWBWSMW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1CO1

Origin of Product

United States

Reaction Mechanisms and Transformations of Oxirane, 2 Butenyl

Epoxide Ring-Opening Reactions

The high reactivity of epoxides stems from the significant ring strain in the three-membered ring, making them susceptible to ring-opening by various nucleophiles. jsynthchem.com These reactions can be catalyzed by either acid or base. jsynthchem.com

Nucleophilic Ring Opening Under Basic Conditions

Under basic or neutral conditions, the epoxide ring of Oxirane, 2-butenyl- can be opened by a direct nucleophilic attack. jsynthchem.com This process follows an S(_N)2-type mechanism. ucalgary.calibretexts.org

In the presence of a strong nucleophile under basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring. ucalgary.caresearchgate.netlibretexts.org This is a hallmark of the S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the site of attack. libretexts.orgmasterorganicchemistry.com For Oxirane, 2-butenyl-, the attack would occur at the C1 position, which is a primary carbon, rather than the more substituted C2 position.

The stereochemistry of this reaction is characterized by an inversion of configuration at the carbon atom that is attacked. ucalgary.calibretexts.org The nucleophile approaches from the backside of the C-O bond, leading to a "Walden inversion". masterorganicchemistry.comlibretexts.org This stereospecificity is a key piece of evidence supporting the concerted nature of the S(_N)2 reaction. masterorganicchemistry.comlibretexts.org

Table 1: Regioselectivity and Stereochemistry of Nucleophilic Epoxide Opening Under Basic Conditions

FeatureDescription
Reaction Type S(_N)2-like
Regioselectivity Attack at the less substituted carbon atom. ucalgary.caresearchgate.netlibretexts.org
Stereochemistry Inversion of configuration at the site of attack. ucalgary.calibretexts.org
Driving Force Relief of ring strain and strong nucleophile. jsynthchem.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are potent nucleophiles and strong bases. msu.edulibretexts.orglibretexts.org They readily react with epoxides, including Oxirane, 2-butenyl-, via an S(_N)2 mechanism. libretexts.orgmsu.edu The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the less substituted carbon of the epoxide ring. libretexts.orglibretexts.org

For instance, the reaction of a Grignard reagent with an epoxide is a common method for forming carbon-carbon bonds and producing primary alcohols with two additional carbon atoms if ethylene (B1197577) oxide is used. libretexts.org A subsequent acidic workup is required to protonate the resulting alkoxide. ucalgary.ca

Oxirane, 2-butenyl-, can undergo anionic ring-opening polymerization. youtube.com This process is typically initiated by strong nucleophiles, such as organolithium compounds or other strong bases. purdue.eduwikipedia.org The initiator attacks the less substituted carbon of the epoxide ring, generating an alkoxide anion. vaia.com This alkoxide then acts as the new nucleophile, propagating the polymerization by attacking another monomer molecule. youtube.comwikipedia.org This type of polymerization can exhibit "living" characteristics, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.orgresearchgate.net

Electrophilic Ring Opening Under Acidic Conditions

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. libretexts.orgyoutube.com The reaction proceeds through a mechanism with considerable S(_N)1 character. libretexts.orgucalgary.ca

In the presence of an acid, the oxygen atom of the epoxide is first protonated, creating a much better leaving group and making the epoxide more electrophilic. youtube.comucalgary.ca This protonation weakens the C-O bonds. The C-O bond to the more substituted carbon is typically weaker, leading to the development of a partial positive charge on that carbon. ucalgary.cad-nb.info

Consequently, the nucleophile, which is often a weak nucleophile like water or an alcohol under these conditions, preferentially attacks the more substituted carbon atom. researchgate.netlibretexts.orgucalgary.ca This regioselectivity is attributed to the greater stability of the carbocation-like transition state at the more substituted position. ucalgary.cad-nb.info Although a full carbocation intermediate is generally not formed, the transition state has significant S(_N)1 character. ucalgary.camasterorganicchemistry.com

Table 2: Regioselectivity and Stereochemistry of Electrophilic Epoxide Opening Under Acidic Conditions

FeatureDescription
Reaction Type S(_N)1-like character
Regioselectivity Attack at the more substituted carbon atom. researchgate.netlibretexts.orgucalgary.ca
Stereochemistry Inversion of configuration at the site of attack. ucalgary.ca
Driving Force Protonation of the epoxide oxygen, leading to a more stable carbocation-like transition state. youtube.comucalgary.ca

Ring Expansion Reactions to Form Larger Heterocycles (e.g., Oxetanes)

The strained three-membered ring of oxiranes can undergo ring expansion reactions to form larger, more stable heterocyclic systems, such as four-membered oxetanes. acs.orgresearchgate.net This transformation typically involves the opening of the epoxide ring by a nucleophile that also carries a leaving group, followed by an intramolecular cyclization. acs.org

One established method for the ring expansion of epoxides to oxetanes involves a two-step process. First, the epoxide is opened by a nucleophile like selenomethyllithium. acs.org This step creates a ring-opened intermediate containing a hydroxyl group and a selenoether. The hydroxyl group is then converted into a good leaving group, such as a halide. Finally, treatment with a base induces an intramolecular Williamson ether synthesis, where the alkoxide formed from the deprotonation of the hydroxyl group displaces the leaving group, forming the oxetane (B1205548) ring. acs.org

While this specific methodology has been applied to various epoxides, its direct application to Oxirane, 2-butenyl- would need to consider the potential for competing reactions involving the butenyl side chain. The presence of the double bond could lead to side reactions under the conditions required for the ring expansion.

Recent advancements have also explored one-pot sequential addition reactions for the asymmetric synthesis of 2,2-disubstituted oxetanes from epoxides, although the efficiency can be sensitive to the substitution pattern of the starting ketone. acs.org The development of catalytic methods for the direct ring expansion of epoxides remains an active area of research.

The general transformation from an oxirane to an oxetane is depicted below:

General Scheme for Oxirane to Oxetane Ring Expansion

Generated code

Where Nu is a nucleophile and LG is a leaving group.

Reactions Involving the Butenyl Moiety

Electrophilic Additions to the Alkene

The butenyl group of Oxirane, 2-butenyl- contains a carbon-carbon double bond, which is a region of high electron density. savemyexams.com This makes it susceptible to attack by electrophiles, leading to electrophilic addition reactions. savemyexams.comutdallas.edu In these reactions, the π-bond of the alkene is broken, and new single bonds are formed with the electrophile and a subsequent nucleophile. savemyexams.com

Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X2), and water (in the presence of an acid catalyst). savemyexams.combhu.ac.in The regioselectivity of these additions is often governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. utdallas.edu

For Oxirane, 2-butenyl-, the presence of the oxirane ring can influence the reactivity and selectivity of electrophilic additions to the butenyl double bond. The oxirane oxygen, with its lone pairs of electrons, could potentially interact with the electrophile or the intermediate carbocation, possibly leading to intramolecular reactions or rearrangements.

An important electrophilic addition reaction is epoxidation, where an oxygen atom is added across the double bond to form a new epoxide. csbsju.edu While Oxirane, 2-butenyl- already contains an oxirane ring, the butenyl double bond could be selectively epoxidized under appropriate conditions to yield a diepoxide. Peroxycarboxylic acids are common reagents for this transformation. csbsju.edu

The table below summarizes some common electrophilic addition reactions that could potentially be applied to the butenyl moiety of Oxirane, 2-butenyl-.

ReagentProduct TypeKey Features
Hydrogen Halide (HX) HaloalkaneFollows Markovnikov's rule. utdallas.edu
**Halogen (X₂) **DihaloalkaneTypically proceeds via a halonium ion intermediate, leading to anti-addition. jiwaji.edu
Water (H₂O, H⁺) AlcoholFollows Markovnikov's rule. utdallas.edu
Peroxycarboxylic Acid (RCO₃H) Epoxide (Oxirane)Stereospecific syn-addition. csbsju.edu

Radical Reactions (e.g., Thiol-ene "Click" Chemistry)

The carbon-carbon double bond of the butenyl group in Oxirane, 2-butenyl- is also amenable to radical reactions. A prominent example is the thiol-ene reaction, which is a powerful and efficient method for forming carbon-sulfur bonds. researchgate.netalfa-chemistry.com This reaction is often categorized as a "click" reaction due to its high yields, mild reaction conditions, and tolerance of various functional groups. researchgate.netmagtech.com.cn

The thiol-ene reaction can proceed through a radical-mediated pathway. alfa-chemistry.comwikipedia.org In this mechanism, a thiol (R-SH) adds across the double bond of an alkene. The reaction is typically initiated by a radical initiator, which can be generated by heat or UV light, to form a thiyl radical (RS•). nih.gov This thiyl radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org

The thiol-ene reaction has been successfully applied to modify polymers containing butenyl side chains, such as poly[2-(3-butenyl)-2-oxazoline]. researchgate.net This suggests that Oxirane, 2-butenyl- could similarly undergo thiol-ene reactions to introduce sulfur-containing functionalities while preserving the oxirane ring. The mild conditions of the thiol-ene reaction are generally compatible with the epoxide group.

The general mechanism for the radical-mediated thiol-ene reaction is as follows:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation:

The thiyl radical adds to the alkene double bond.

The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the thioether product and a new thiyl radical.

Termination: Two radicals combine to terminate the chain reaction. bhu.ac.in

The following table provides an overview of the key aspects of the radical thiol-ene reaction.

FeatureDescription
Reactants Thiol (R-SH) and an alkene (C=C). alfa-chemistry.com
Product Thioether (R-S-C-C-H). alfa-chemistry.com
Regioselectivity Typically anti-Markovnikov addition. wikipedia.org
Initiation Often requires a radical initiator (e.g., AIBN) and heat or UV light. nih.gov
Advantages High efficiency, mild conditions, functional group tolerance ("click" chemistry). researchgate.netmagtech.com.cn

Metathesis Reactions for Polymer Modification

The butenyl group in Oxirane, 2-butenyl- can participate in olefin metathesis reactions, a powerful class of reactions for the formation of new carbon-carbon double bonds. numberanalytics.combeilstein-journals.org Metathesis reactions are catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. tdl.org

One important application of metathesis is in polymer chemistry. Ring-opening metathesis polymerization (ROMP) of cyclic olefins is a common method for synthesizing polymers with controlled architectures. beilstein-journals.orgtdl.org While Oxirane, 2-butenyl- itself is not a cyclic olefin in the context of ROMP of the butenyl group, it could be used as a comonomer or a functional terminating agent in metathesis polymerizations.

More relevant to the structure of Oxirane, 2-butenyl-, the butenyl moiety can undergo cross-metathesis (CM) with other alkenes. beilstein-journals.org This allows for the modification of the side chain, introducing new functional groups or altering the length of the alkyl chain. For polymers containing butenyl side chains, cross-metathesis can be used for post-polymerization modification. mdpi.com This approach could potentially be applied to polymers derived from Oxirane, 2-butenyl- or to the monomer itself.

Acyclic diene metathesis (ADMET) is another type of metathesis reaction that could involve a diene derived from Oxirane, 2-butenyl-. This would lead to the formation of polymers with the oxirane functionality regularly spaced along the polymer backbone.

The general mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. beilstein-journals.org The catalyst, a metal-alkylidene complex, reacts with an alkene in a [2+2] cycloaddition to form the metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-alkylidene complex, which continues the catalytic cycle. beilstein-journals.org

The table below outlines the main types of metathesis reactions relevant to the butenyl group.

Metathesis TypeDescriptionPotential Application for Oxirane, 2-Butenyl-
Cross-Metathesis (CM) Reaction between two different alkenes. beilstein-journals.orgModification of the butenyl side chain.
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene. numberanalytics.comCould be used if a second double bond is introduced into the molecule.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins. beilstein-journals.orgtdl.orgCould act as a comonomer or chain-terminating agent.
Acyclic Diene Metathesis (ADMET) Polymerization of α,ω-dienes. beilstein-journals.orgPolymerization of a diene derived from Oxirane, 2-butenyl-.

Intramolecular Rearrangements and Cyclizations

The bifunctional nature of Oxirane, 2-butenyl-, containing both a reactive epoxide ring and a butenyl moiety, allows for a variety of intramolecular rearrangements and cyclizations. These reactions can be triggered by heat, light, or catalysis and can lead to the formation of diverse and complex molecular architectures.

One potential intramolecular reaction is the ene reaction, where the butenyl double bond can react with the epoxide, which acts as the "enophile" after activation (e.g., by a Lewis acid). This could lead to the formation of cyclic alcohols.

Under certain conditions, particularly with Lewis acid catalysis, epoxides can undergo rearrangement to carbonyl compounds. For Oxirane, 2-butenyl-, this could lead to the formation of an unsaturated aldehyde or ketone. For example, it has been reported that 2,2-di-t-butyloxirane rearranges to 2,2,3,3,4,4-hexamethyltetrahydrofuran in the presence of boron trifluoride, showcasing a complex rearrangement pathway. acs.org

Furthermore, the epoxide ring can be opened by a nucleophile, and the resulting intermediate can undergo cyclization involving the butenyl group. For instance, if the epoxide is opened to form a diol, one of the hydroxyl groups could potentially add to the double bond under acidic conditions to form a substituted tetrahydrofuran.

Palladium-catalyzed reactions are also known to promote complex cyclization cascades. For example, vinylic oxiranes can undergo a [2+2] cycloaddition with alkynes followed by a Claisen rearrangement. acs.org While Oxirane, 2-butenyl- is a homoallylic epoxide, related palladium-catalyzed cyclizations could be envisioned.

The specific pathways of intramolecular rearrangements and cyclizations are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Detailed mechanistic studies would be required to fully elucidate the potential intramolecular transformations of Oxirane, 2-butenyl-.

Isomerization to Carbonyl Compounds and Allylic Alcohols

The isomerization of allylic epoxides, such as Oxirane, 2-butenyl-, can lead to the formation of valuable carbonyl compounds and allylic alcohols. This transformation is often catalyzed by transition metal complexes and represents an atom-economical method for synthesizing these functional groups. rsc.orgmdpi.comresearchgate.net

Transition metal catalysts, including those based on rhodium, ruthenium, palladium, and iron, have been effectively employed for the isomerization of allylic alcohols to carbonyl compounds. mdpi.comresearchgate.netorganic-chemistry.org These reactions typically proceed under mild conditions and can exhibit high efficiency. rsc.org The development of catalytic systems has made it possible to achieve these isomerizations, which are essentially redox-neutral processes, in a single step with 100% atom economy. researchgate.net

For instance, nickel-catalyzed isomerization of homoallylic alcohols has been shown to produce ketones in high yields. chemistryviews.org While not directly involving Oxirane, 2-butenyl-, this highlights the utility of transition metals in promoting isomerization of alcohols containing carbon-carbon double bonds. The mechanism often involves the formation of a metal-hydride species which then participates in a series of steps to yield the final carbonyl product. organic-chemistry.org

The isomerization can also be directed towards the formation of allylic alcohols. The regioselectivity of the ring-opening is a key factor in determining the product distribution.

Table 1: Catalysts for Isomerization of Allylic Alcohols

Catalyst TypeDescriptionKey Features
Rhodium ComplexesComplexes such as those with phosphaferrocene ligands can catalyze asymmetric isomerizations. organic-chemistry.orgOffers good yields, broad scope, and high enantioselectivities. organic-chemistry.org
Palladium CatalystsEffective for the isomerization of highly substituted allylic and alkenyl alcohols. organic-chemistry.orgDemonstrates wide functional group tolerance and high chemical yields. organic-chemistry.org
Nickel CatalystsSimple nickel systems like Ni(COD)₂ can isomerize homoallylic alcohols to ketones. chemistryviews.orgOperates without the need for additional complex ligands. chemistryviews.org
OrganocatalystsDABCO has been used for the isomerization of γ-hydroxy enones. organic-chemistry.orgProvides a metal-free alternative for specific isomerization reactions. organic-chemistry.org

Fragmentation Pathways

The fragmentation of cyclic ethers like Oxirane, 2-butenyl- upon electron impact in mass spectrometry provides insights into their structural features. The fragmentation is initiated by ionization, which can involve the removal of a non-bonding electron from the oxygen atom, forming a molecular ion. nsf.govlibretexts.org

Common fragmentation mechanisms for oxiranes include:

α-Cleavage: This involves the breaking of a bond adjacent to the oxygen atom. nsf.gov

Inductive Cleavage: The electronegativity of the oxygen atom induces cleavage at a nearby bond. nsf.gov

Hydrogen Rearrangement: A hydrogen atom can migrate to another part of the ion, leading to fragmentation. nsf.gov

Transannular Cleavage: In some cyclic systems, cleavage across the ring can occur. nsf.gov

For a related compound, vinyl oxirane, the primary fragment ions are observed at m/z 29 and m/z 39, which are formed through conventional pathways initiated by α-cleavage or inductive cleavage. nsf.gov The fragmentation of Oxirane, 2-butenyl- would be expected to follow similar principles, influenced by the position of the butenyl group. The presence of the double bond in the butenyl side chain can also influence the fragmentation pattern, potentially leading to resonance-stabilized fragment ions.

Table 2: Common Fragmentation Mechanisms in Mass Spectrometry of Oxiranes

MechanismDescriptionResulting Fragments
α-CleavageBond cleavage adjacent to the heteroatom (oxygen). nsf.govFormation of an even-electron ion and a radical species. libretexts.org
Inductive CleavageCleavage initiated by the inductive effect of the electronegative oxygen. nsf.govCan lead to various charged and neutral fragments. nsf.gov
Hydrogen RearrangementMigration of a hydrogen atom prior to or during fragmentation. nsf.govOften results in the loss of a stable neutral molecule like water. libretexts.org
Transannular CleavageCleavage of bonds across the ring structure. nsf.govObserved in some cyclic ethers, leading to ring-opened fragments. nsf.gov

Cascade and Multi-Component Reactions Utilizing Oxirane, 2-Butenyl-

MCRs involving oxiranes can lead to the synthesis of diverse heterocyclic structures. mdpi.com For example, the reaction of an oxirane with other components in a one-pot process can generate highly substituted products that would otherwise require multi-step syntheses. rsc.org The Passerini reaction, a well-known MCR, can be adapted to include oxirane derivatives, leading to complex structures such as β-lactams and other heterocycles after post-cyclization steps. wikipedia.org

Cascade reactions initiated by the opening of an oxirane ring can lead to the formation of multiple new bonds and stereocenters. nih.gov For example, a nucleophilic attack on the oxirane can generate an intermediate that undergoes further intramolecular reactions, such as cyclizations or rearrangements, to afford complex polycyclic systems. The Pauson-Khand reaction, which typically involves an alkyne, an alkene, and a cobalt complex, can be part of a cascade sequence where one of the components is generated in situ from an oxirane precursor. uwindsor.ca

The versatility of Oxirane, 2-butenyl- in these reactions stems from the electrophilic nature of the oxirane ring carbons and the presence of the reactive butenyl moiety, which can participate in various cycloadditions and other transformations.

Stereochemical Control in Oxirane, 2 Butenyl Chemistry

Enantioselective Synthesis Strategies

The creation of single enantiomers of Oxirane, 2-butenyl- from achiral or racemic starting materials is a key objective in asymmetric synthesis. msu.edu Several powerful strategies have been developed to achieve this, primarily revolving around the use of chiral catalysts, auxiliaries, or kinetic resolution.

Chiral Catalysis in Epoxidation (e.g., Sharpless Asymmetric Epoxidation)

Chiral catalysis is a powerful method for the enantioselective epoxidation of alkenes. google.com One of the most renowned methods is the Sharpless Asymmetric Epoxidation, which facilitates the asymmetric synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. mdpi.comdalalinstitute.com This reaction typically utilizes a titanium tetra(isopropoxide) catalyst, an oxidizing agent like tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. dalalinstitute.comorganic-chemistry.org The chirality of the DET ligand dictates the facial selectivity of the epoxidation, leading to the formation of a specific enantiomer of the epoxy alcohol. msu.edudalalinstitute.com

The mechanism involves the formation of a chiral titanium complex that coordinates with both the allylic alcohol and the hydroperoxide. dalalinstitute.comorganic-chemistry.org This organized transition state directs the delivery of the oxygen atom to one face of the double bond over the other, resulting in high enantioselectivity. msu.edu While the classic Sharpless epoxidation is designed for allylic alcohols, modifications and other catalyst systems have been developed for the epoxidation of unfunctionalized alkenes like 1,3-butadiene (B125203). msu.eduresearchgate.net For instance, chiral manganese and iron complexes have been investigated as catalysts for the epoxidation of 1,3-butadiene. google.comoak.go.kr

Table 1: Examples of Chiral Catalysts in Epoxidation

Catalyst System Substrate Key Features
Ti(OiPr)₄ / Chiral Diethyl Tartrate Allylic Alcohols High enantioselectivity for 2,3-epoxy alcohols. dalalinstitute.comorganic-chemistry.org
Chiral (Salen)Mn Complexes Unfunctionalized Alkenes Can be recycled using ionic liquids. researchgate.net
Iron Complexes 1,3-Butadiene Efficient epoxidation at low temperatures. oak.go.kr

Chiral Auxiliaries and Reagents

Another effective strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. The subsequent reactions, such as alkylation, occur with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org Similarly, oxazolidinones and camphorsultam are widely used chiral auxiliaries that can direct various transformations, including aldol (B89426) reactions and Michael additions. wikipedia.org

Chiral reagents can also be employed to achieve enantioselectivity. For example, chiral boronate esters derived from tartrate esters can be used for enantioselective allyl additions to aldehydes, creating a new stereogenic center with high control. msu.edu The use of enantiomerically pure reagents ensures that the desired stereochemical information is transferred during the reaction.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Stereochemical Control
Pseudoephedrine Alkylation of enolates syn and anti products controlled by the auxiliary's stereochemistry. wikipedia.org
Oxazolidinones Aldol reactions, Alkylation High diastereoselectivity. wikipedia.org
Camphorsultam Michael additions, Claisen rearrangements Excellent stereocontrol. wikipedia.org

Kinetic Resolution Approaches

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. wikipedia.org This method is particularly useful for the separation of racemic epoxides like Oxirane, 2-butenyl-.

Enzymatic kinetic resolution is a prominent example. Lipases, such as Pseudomonas fluorescens lipase, can selectively catalyze the reaction of one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched epoxide. researchgate.netresearchgate.net For example, the enzymatic resolution of racemic 2-(3-methyl-2-butenyl)-oxiranemethanol has been reported. researchgate.netresearchgate.net

Hydrolytic kinetic resolution (HKR) is another powerful method, notably developed by Jacobsen and co-workers. wikipedia.org This approach uses a chiral cobalt-salen catalyst to selectively hydrolyze one enantiomer of a terminal epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. wikipedia.org This method has been successfully applied on a large scale. wikipedia.org Dynamic kinetic resolution (DKR) goes a step further by combining kinetic resolution with in situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.orgcaltech.edu Palladium-catalyzed dynamic kinetic asymmetric transformations (DyKAT) of racemic butadiene monoxide have been used in the synthesis of complex natural products. caltech.edu

Diastereoselective Transformations of Oxirane, 2-Butenyl-

Once a chiral center is established in Oxirane, 2-butenyl-, subsequent reactions can be influenced to create additional stereocenters in a controlled manner, a process known as diastereoselection. saskoer.ca The existing stereocenter directs the approach of reagents, leading to the preferential formation of one diastereomer over others.

For instance, the ring-opening of a chiral epoxide with a nucleophile can proceed with high diastereoselectivity. The attack of the nucleophile typically occurs from the backside of the carbon-oxygen bond (SN2-type mechanism), resulting in an inversion of configuration at the attacked carbon. masterorganicchemistry.com The regioselectivity of this attack (at the more or less substituted carbon) depends on the reaction conditions (acidic or basic). libretexts.org

In the context of Oxirane, 2-butenyl-, the vinyl group offers a site for further stereocontrolled reactions. For example, diastereoselective dihydroxylation or epoxidation of the double bond can be achieved, where the existing stereocenter of the oxirane ring influences the facial selectivity of the attack. Similarly, reactions involving the allylic position can also be directed by the stereochemistry of the epoxide.

Mechanistic Insights into Stereocontrol in Ring-Opening and Rearrangements

The stereochemical outcome of reactions involving Oxirane, 2-butenyl- is fundamentally governed by the reaction mechanism. Understanding these mechanisms provides insight into how to control the formation of specific stereoisomers.

Ring-Opening Reactions: The ring-opening of epoxides can proceed through either an SN1 or SN2-like mechanism, depending on the reaction conditions. chemistrysteps.com

Under basic or nucleophilic conditions , the reaction generally follows an SN2 pathway. masterorganicchemistry.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for this reaction, even though alkoxides are typically poor leaving groups. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgchemistrysteps.com The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. The mechanism has characteristics of both SN1 and SN2 pathways, and the attack still occurs from the backside, leading to a trans-diol product. libretexts.orgchemistrysteps.com

Rearrangement Reactions: Oxirane, 2-butenyl- and its derivatives can also undergo stereoselective rearrangements. For example, treatment of (E)-2-butenyl carbamates with a strong base can generate a lithiated species that can react with electrophiles. nih.gov The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of these rearrangements. The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is another powerful tool where the stereochemistry of an allylic vinyl ether dictates the stereochemistry of the resulting carbonyl compound with high fidelity.

The stereocontrol in these transformations is often dictated by a combination of steric and electronic factors within the transition state. The use of chiral ligands or auxiliaries introduces additional steric and electronic biases, further enhancing the stereoselectivity of the reaction. msu.eduwikipedia.org

Polymerization and Advanced Materials Applications of Oxirane, 2 Butenyl Derivatives

Ring-Opening Polymerization (ROP) of Oxirane, 2-Butenyl-

The polymerization of Oxirane, 2-butenyl- primarily proceeds through a ring-opening mechanism, driven by the release of ring strain inherent in the three-membered epoxide ring. mdpi.com This process can be initiated by cationic or anionic species, leading to the formation of poly(2-butenyl oxirane), a polymer with a polyether backbone and pendant butenyl side chains.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. The polymerization can be initiated by a variety of electrophilic species, including Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids, and carbenium ions. mdpi.comwikipedia.org The propagation step involves the nucleophilic attack of the monomer's oxygen atom on the growing cationic chain end. mdpi.com This process typically follows an SN2 mechanism, leading to the inversion of the stereochemical configuration at the attacked carbon atom. mdpi.com

The mechanism of CROP can be influenced by the stability of the cationic species involved. wikipedia.org For some systems, it has been observed that both an activated chain end mechanism and an activated monomer mechanism can operate at the same time. mdpi.com The living nature of CROP, when carefully controlled, allows for the synthesis of polymers with well-defined molecular weights and low dispersity, as well as the creation of block copolymers. mdpi.comrsc.org However, side reactions such as chain transfer and termination can occur, which may affect the final polymer structure. wikipedia.org

Anionic Ring-Opening Polymerization Initiation

Anionic ring-opening polymerization (AROP) of oxiranes is initiated by nucleophiles, such as alkali metals or their alkoxides. mdpi.com In the case of Oxirane, 2-butenyl-, studies have investigated initiation using alkalides like K⁻, K+(15-crown-5)₂. researchgate.net Research indicates that the introduction of two methylene (B1212753) groups between the double bond and the oxirane ring, as is the case in 3-butenyloxirane, directs the initial electron transfer to the oxirane ring. researchgate.net This leads to the opening of the ring at the β-position, forming an organopotassium intermediate that subsequently initiates polymerization. researchgate.net

The general mechanism for AROP involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymer chain. mdpi.com Mechanochemical AROP, using ball milling, has also been explored for functional epoxide monomers, demonstrating that bases play a crucial role in enabling the polymerization to occur. nih.gov

Controlled Polymerization Techniques

Controlled polymerization techniques are essential for producing polymers with precisely defined architectures. mdpi.comsigmaaldrich.com While the term "controlled polymerization" often refers to free-radical processes like ATRP and RAFT, the principles of control are also applied to ring-opening polymerizations to achieve living characteristics. mdpi.comnih.gov

For oxiranes, achieving a controlled or living polymerization involves minimizing or eliminating chain-transfer and termination reactions. nih.gov In cationic ROP, this can be achieved by using specific initiators and carefully controlling reaction conditions. wikipedia.orgrsc.org The living nature of the CROP of 2-substituted-2-oxazolines, a related class of cyclic monomers, has been extensively studied and utilized to create well-defined polymer architectures. acs.org Similarly, coordination ROP has been used for various cyclic monomers, including some oxiranes, to produce polyols. mdpi.com The ability to control the polymerization of monomers like Oxirane, 2-butenyl- is critical for the subsequent design of advanced materials, as it ensures a uniform polymer backbone upon which further modifications can be precisely executed.

Post-Polymerization Modification via the Butenyl Group

A key advantage of polymers derived from Oxirane, 2-butenyl- is the presence of the pendant butenyl group, which serves as a handle for a wide range of post-polymerization modifications. This allows for the chemical transformation of the initial polyether into a more complex, functional material. e-bookshelf.de

Functionalization through Thiol-ene Reactions

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that is widely used for the functionalization of polymers containing alkene groups. researchgate.net This reaction involves the radical-mediated addition of a thiol (R-SH) across the carbon-carbon double bond of the butenyl side chain. e-bookshelf.deresearchgate.net The reaction can be initiated either thermally or, more commonly, photochemically using a photoinitiator and UV light, which allows for milder reaction conditions. e-bookshelf.deresearchgate.net

This method has been successfully applied to polyethers with pendant double bonds to introduce a variety of functional groups. rsc.org For example, copolymers containing butenyl side chains have been modified with various thiols to create amphiphilic polymers or to attach bioactive molecules like peptides. acs.orgnih.gov The high efficiency and orthogonality of the thiol-ene reaction allow for quantitative modification without significant side reactions, such as intramolecular cyclization, especially when there is sufficient spacing between the pendant alkene groups. e-bookshelf.de

Table 1: Examples of Thiol-ene Modifications on Butenyl-Functionalized Polymers
Polymer SystemThiol ReagentInitiation MethodResulting FunctionalityReference
Copolymers of 2-methyl-2-oxazoline (B73545) and 2-butenyl-2-oxazolineThiofunctional thiazolidineUV-mediated (DMPA initiator)Pendant 1,2-aminothiol moieties (after deprotection) acs.orgnih.gov
Homopolymers of 2-butenyl-2-oxazolineVarious thiols (e.g., thioglycerol, mercaptoethanol)UV-mediatedAmphiphilic polymers acs.org
Copolymers of 2-isopropyl-2-oxazoline (B83612) and 2-butenyl-2-oxazolineVarious thiolsRadical thiol-ene chemistryTuning of the lower critical solution temperature (LCST) rsc.org

Cross-Linking and Network Formation

The pendant butenyl groups on poly(2-butenyl oxirane) and its copolymers serve as reactive sites for cross-linking, enabling the formation of polymer networks and hydrogels. mdpi.com The thiol-ene reaction is a particularly elegant strategy for this purpose. mdpi.comethz.ch By using multifunctional thiols (e.g., dithiols or tetrathiols) as cross-linking agents, the polymer chains can be covalently linked together to form a three-dimensional network. ethz.ch

This approach has been used to create hydrogels from copolymers containing butenyl functionalities. ethz.ch The properties of the resulting network, such as swelling behavior and mechanical strength, can be tuned by controlling the cross-linking density. mdpi.comethz.ch This is typically achieved by adjusting the ratio of butenyl groups on the polymer backbone to the multifunctional thiol cross-linker. mdpi.com The formation of these networks is crucial for applications in areas such as biomedical materials and coatings, where stable, cross-linked structures are required. mdpi.comnih.gov

Development of Functional Polyethers and Copolymers

The polymerization of Oxirane, 2-butenyl-, also known as 3-butenyloxirane, provides a versatile platform for the creation of advanced functional polyethers. The defining feature of this monomer is its pendant butenyl group, which remains intact during the ring-opening polymerization of the oxirane moiety. This preserved carbon-carbon double bond serves as a highly valuable chemical handle for post-polymerization modification, allowing for the synthesis of a wide array of tailored materials.

A common and effective strategy involves the copolymerization of Oxirane, 2-butenyl- with other simpler epoxides, such as ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO). ontosight.airesearchgate.net This approach yields copolymers where the concentration and distribution of the reactive butenyl groups along the polyether backbone can be precisely controlled. By adjusting the monomer feed ratio, random or block copolymers can be synthesized, enabling fine-tuning of the polymer's physicochemical properties, such as hydrophilicity, solubility, and thermal characteristics, to suit specific applications. researchgate.netacs.org

Synthesis of Tailored Polymer Architectures

The synthesis of precisely defined polymer architectures from Oxirane, 2-butenyl- relies on controlled polymerization techniques that allow for predictable molecular weights and narrow molecular weight distributions. Both anionic and cationic ring-opening polymerization methods are employed for this purpose.

Polymerization Methodologies

Living or controlled polymerization mechanisms are crucial for creating well-defined polymer structures like block copolymers. researchgate.netmdpi.com Anionic ring-opening polymerization (AROP) is a prominent method for polymerizing epoxides. researchgate.netchemeurope.com Specific research into the initiation of 3-butenyloxirane polymerization using the alkalide K−, K+(15-crown-5)2 has shown that the electron transfer targets the oxirane ring, leading to its opening at the β-position. researchgate.net The resulting potassium alkoxides are the species that initiate the subsequent polymerization. researchgate.net Cationic ring-opening polymerization (CROP) is another established method for producing polyethers from substituted oxiranes. ontosight.aimdpi.commdpi.com These techniques can produce copolymers with varying compositions and microstructures. researchgate.net

Interactive Table: Polymerization of Oxirane, 2-butenyl- and its Analogs

Polymerization MethodMonomersKey FeaturesResulting ArchitectureReference
Anionic Ring-Opening Polymerization (AROP)3-ButenyloxiraneInitiation via alkalide leads to β-position ring opening.Functional Homopolymer researchgate.net
Anionic CopolymerizationEthylene Oxide (EO) and Ethoxy Vinyl Glycidyl Ether (EVGE)Allows for random or block structures with narrow molecular weight distributions (Mw/Mn = 1.06–1.20).Functional Random or Block Copolymers researchgate.net
Cationic Ring-Opening Polymerization (CROP)2-Methyl Oxirane and Allyl Glycidyl EtherEnables synthesis of copolymers with pendant double bonds.Functional Copolymers ontosight.ai

Post-Polymerization Modification

A key advantage of incorporating Oxirane, 2-butenyl- into polyethers is the ability to perform post-polymerization modifications on the pendant butenyl groups. These modifications are essential for creating tailored and multifunctional materials. Among the most efficient methods is the radical-mediated thiol-ene "click" reaction. acs.org This reaction is highly efficient, proceeds under mild conditions (often with UV initiation at room temperature), and is tolerant of many other functional groups. acs.orgresearchgate.net It allows for the covalent attachment of a diverse range of thiol-containing molecules to the polyether backbone, thereby introducing new functionalities. For instance, hydrophilic moieties can be attached to improve water solubility, while bioactive ligands can be conjugated for targeted biomaterial applications. researchgate.net This modular approach allows a single precursor polymer to be transformed into a library of functional materials with distinct properties. researchgate.net

Applications in Soft Materials and Biomaterials (excluding clinical trials)

The tailored polyethers and copolymers derived from Oxirane, 2-butenyl- are promising candidates for advanced applications in soft materials and biomaterials, largely due to their functionalizable nature and tunable properties. tu-dresden.deresearchgate.net

Hydrogel Formation

Polyethers bearing pendant butenyl groups are excellent precursors for the formation of hydrogels. By using a multifunctional thiol crosslinker (e.g., a dithiol), the thiol-ene reaction can be employed to form covalent bonds between different polymer chains. acs.org This process creates a three-dimensional polymer network that can absorb and retain large amounts of water, forming a hydrogel. researchgate.net The mechanical properties of these hydrogels, such as their stiffness and swelling ratio, can be precisely controlled by adjusting the density of the butenyl groups on the polymer backbone and the concentration of the crosslinker. Such tunable hydrogels are being investigated for applications like scaffolds in tissue engineering. researchgate.netnih.gov

Drug Delivery Systems

Amphiphilic block copolymers are a cornerstone of drug delivery research. sci-hub.se By synthesizing block copolymers composed of a hydrophilic block (e.g., poly(ethylene oxide)) and a functional hydrophobic block derived from Oxirane, 2-butenyl-, it is possible to create macromolecules that self-assemble in aqueous environments. nih.gov This self-assembly typically results in the formation of core-shell micellar nanostructures, where the hydrophobic polyether core can encapsulate poorly water-soluble drugs, and the hydrophilic shell provides stability in aqueous media and can confer "stealth" properties. nih.govru.nl The butenyl groups within the core or at the core-shell interface can be further functionalized, for example, by attaching targeting ligands to direct the micelles to specific tissues or cells.

Bioconjugation and Surface Modification

The reactive butenyl side chains serve as anchor points for the covalent attachment of biological molecules (bioconjugation). Peptides, proteins, or other bioactive agents can be linked to the polymer backbone, creating advanced biomaterials for applications in regenerative medicine or as therapeutic polymer-drug conjugates. nih.gov Furthermore, these functional polyethers can be grafted onto surfaces to alter their properties. For example, grafting hydrophilic polyethers can create surfaces that resist protein adsorption and cell adhesion, which is highly desirable for medical implants and biosensors. acs.org

Interactive Table: Applications of Poly(Oxirane, 2-butenyl-) Derivatives

Application AreaPolymer ArchitectureEnabling ChemistryFunctionReference
HydrogelsHomopolymer or Copolymer of Oxirane, 2-butenyl-Thiol-ene crosslinking with dithiols.Forms a 3D network for use as tissue engineering scaffolds or controlled release matrices. researchgate.netnih.gov
Drug Delivery MicellesAmphiphilic Block Copolymer (e.g., PEO-b-poly(2-butenyl-oxirane))Self-assembly in aqueous solution.Encapsulates hydrophobic drugs for targeted or controlled release. sci-hub.senih.gov
BioconjugatesFunctional CopolymerThiol-ene or other "click" reactions.Attaches bioactive molecules (peptides, proteins) for therapeutic or diagnostic purposes.
Anti-fouling SurfacesGrafted Copolymer"Grafting-to" a surface via reactive side chains.Creates biocompatible surfaces that resist non-specific protein adsorption. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of "Oxirane, 2-butenyl-," offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR for Structural Elucidation and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of "Oxirane, 2-butenyl-". researchgate.netredalyc.org The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. The protons on the oxirane ring typically appear at a higher chemical shift due to the electronegativity of the oxygen atom. libretexts.org The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles, which is crucial for determining the stereochemistry of the molecule. libretexts.org

In the ¹³C NMR spectrum, the carbon atoms of the oxirane ring are also shifted downfield. The number of distinct signals in the spectrum confirms the number of non-equivalent carbon atoms in the molecule. libretexts.orgdocbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for Oxirane, 2-butenyl-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (Oxirane CH₂)~2.5 - 2.8~47
C2 (Oxirane CH)~2.9 - 3.1~52
C3 (Allylic CH₂)~2.1 - 2.3~32
C4 (Allylic CH₂)~2.3 - 2.5~30
C5 (=CH)~5.7 - 5.9~138
C6 (=CH₂)~4.9 - 5.1~115

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity and spatial relationships within the "Oxirane, 2-butenyl-" molecule. ucl.ac.uknumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. scielo.org.bouvic.ca Cross-peaks in the COSY spectrum of "Oxirane, 2-butenyl-" would confirm the connectivity between the protons on the oxirane ring and the adjacent butenyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uvic.caresearchgate.net For "Oxirane, 2-butenyl-," an HSQC spectrum would show correlations between each proton and the carbon it is attached to, definitively assigning the carbon signals based on the proton assignments. researchgate.netcore.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in "Oxirane, 2-butenyl-". pageplace.despectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the oxirane ring and the carbon-carbon double bond. americanpharmaceuticalreview.comamazonaws.com The key absorption bands are:

Oxirane Ring: Characteristic C-O stretching and ring breathing vibrations are typically observed. The asymmetric C-O-C stretch usually appears around 1250 cm⁻¹. acs.org

C=C Double Bond: A stretching vibration for the C=C double bond is expected in the region of 1640-1680 cm⁻¹. ucla.edu

=C-H Bonds: The stretching vibrations of the vinyl C-H bonds are typically found above 3000 cm⁻¹. udel.edu

C-H Bonds: The stretching vibrations of the aliphatic C-H bonds appear just below 3000 cm⁻¹. amazonaws.com

Table 2: Key IR Absorption Bands for Oxirane, 2-butenyl-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Oxirane RingAsymmetric C-O-C Stretch~1250
Oxirane RingRing Breathing~840 - 950
AlkeneC=C Stretch~1645
Vinyl C-HC-H Stretch~3080
Aliphatic C-HC-H Stretch~2850-2960

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. scm.com For "Oxirane, 2-butenyl-," the C=C stretching vibration often produces a strong Raman signal. spectroscopyonline.com The symmetric breathing of the oxirane ring is also typically Raman active. unizar-csic.es

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of "Oxirane, 2-butenyl-" and to study its fragmentation patterns upon ionization. chemguide.co.uklibretexts.org The molecular formula of "Oxirane, 2-butenyl-" is C₆H₁₀O, corresponding to a molecular weight of approximately 98.14 g/mol . nist.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. docbrown.info The molecule undergoes fragmentation upon electron impact, leading to a characteristic pattern of fragment ions. libretexts.orgnsf.gov Common fragmentation pathways for epoxides include cleavage of the C-C bond adjacent to the ring and rearrangements. For "Oxirane, 2-butenyl-," fragmentation of the butenyl chain is also expected. aip.org A significant fragment ion is often observed at m/z 43, which can be attributed to the [C₃H₃O]⁺ or [C₃H₇]⁺ fragment.

Ultraviolet-Visible (UV-Vis) and Vacuum-Ultraviolet (VUV) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Vacuum-Ultraviolet (VUV) spectroscopy are powerful techniques for investigating the electronic transitions within a molecule. acs.org The absorption of photons in these regions of the electromagnetic spectrum promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The specific wavelengths of absorption are characteristic of the functional groups and conjugation within the molecule. uobabylon.edu.iq

For "Oxirane, 2-butenyl-", the primary chromophores are the carbon-carbon double bond (C=C) of the butenyl group and the strained oxirane ring. The electronic transitions expected for this molecule are primarily of the π → π* and n → σ* types. shu.ac.ukuobabylon.edu.iq

π → π Transitions:* The carbon-carbon double bond contains a π bonding orbital (HOMO) and a π* antibonding orbital (LUMO). The promotion of an electron from the π to the π* orbital typically occurs in the VUV region for isolated double bonds, often below 200 nm. uobabylon.edu.iq The presence of the oxirane ring and the alkyl chain may cause a slight bathochromic (red) shift in the absorption maximum.

n → σ Transitions:* The oxygen atom of the oxirane ring possesses non-bonding electrons (n). These electrons can be excited to an antibonding σ* orbital of the C-O bonds. These transitions generally require higher energy than π → π* transitions and are also typically observed in the VUV region, often in the range of 150-250 nm for saturated ethers and epoxides. shu.ac.uk

σ → σ Transitions:* Transitions from σ bonding orbitals to σ* antibonding orbitals require very high energy and absorb at wavelengths below 150 nm in the far VUV region. uobabylon.edu.iq

While specific experimental UV-Vis and VUV spectra for "Oxirane, 2-butenyl-" are not widely available in the surveyed scientific literature, theoretical calculations and data from analogous unsaturated epoxides suggest the expected absorption regions. copernicus.org The combination of the alkene and epoxide functionalities results in a complex electronic structure, and the precise absorption maxima would be influenced by the molecular geometry and solvent environment. acs.orgfaccts.de

Table 1: Expected Electronic Transitions for Oxirane, 2-butenyl-

Transition Type Associated Functional Group Expected Wavelength Region Molar Absorptivity (ε)
π → π* C=C (Alkene) ~170-190 nm (VUV) High (1,000-10,000 L mol⁻¹ cm⁻¹)
n → σ* C-O-C (Oxirane) ~150-250 nm (VUV) Low to Medium (10-1,000 L mol⁻¹ cm⁻¹)

Hyphenated Analytical Techniques (e.g., GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. chemsociety.org.ng Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like "Oxirane, 2-butenyl-". florajournal.com

In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. phytojournal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison to spectral libraries. nih.gov

The analysis of "Oxirane, 2-butenyl-" and its derivatives by GC-MS has been reported in the context of identifying components in essential oils and other natural product extracts. researchgate.net The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are key identifiers.

Expected GC-MS Fragmentation Pattern for Oxirane, 2-butenyl-:

Upon electron impact ionization in the mass spectrometer, the "Oxirane, 2-butenyl-" molecule (molecular weight: 98.14 g/mol ) will form a molecular ion ([M]⁺) at m/z 98. This molecular ion is often unstable and undergoes fragmentation through various pathways. The fragmentation is dictated by the relative stability of the resulting carbocations and radical species. Key expected fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxirane oxygen is a common fragmentation pathway for epoxides. This would lead to the loss of a butenyl radical or related fragments.

Ring-opening and rearrangement: The strained oxirane ring can open, followed by rearrangements and subsequent fragmentation.

Cleavage of the butenyl chain: Fragmentation can occur along the butenyl side chain, leading to characteristic losses of alkyl and alkenyl fragments. For instance, cleavage of the C-C bonds in the side chain would produce fragments with specific m/z values. libretexts.org

Table 2: Theoretically Predicted Key Mass Fragments for Oxirane, 2-butenyl- in GC-MS

m/z (mass-to-charge ratio) Possible Fragment Ion Fragmentation Pathway
98 [C₆H₁₀O]⁺ Molecular Ion
83 [C₅H₇O]⁺ Loss of a methyl radical (•CH₃) following rearrangement
69 [C₄H₅O]⁺ or [C₅H₉]⁺ Cleavage of the butenyl chain or ring fragmentation
55 [C₄H₇]⁺ Loss of the oxirane ring portion
43 [C₂H₃O]⁺ or [C₃H₇]⁺ Alpha-cleavage at the oxirane ring or fragmentation of the side chain

This table represents a theoretical prediction of the fragmentation pattern based on general principles of mass spectrometry, as detailed experimental data for a pure standard of Oxirane, 2-butenyl- was not available in the cited sources.

The retention time of "Oxirane, 2-butenyl-" on a standard nonpolar GC column (like one with a 5% phenyl-methylpolysiloxane stationary phase) would be expected to be in the range of other volatile C6 oxygenated compounds. The exact retention time is highly dependent on the specific GC conditions, including the column type, temperature program, and carrier gas flow rate. phytojournal.com

Computational and Theoretical Investigations of Oxirane, 2 Butenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organic molecules like Oxirane, 2-butenyl-. scielo.org.bo DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular inquiries. researchgate.net

The electronic properties of a molecule are fundamental to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net

For Oxirane, 2-butenyl-, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. Typically, for vinyl epoxides, the HOMO is localized on the carbon-carbon double bond (the butenyl group), while the LUMO is primarily centered on the antibonding orbitals of the C-O bonds within the strained oxirane ring. This distribution suggests that the molecule has distinct sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) map, also derived from DFT calculations, complements FMO analysis by visualizing the electron density distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of potential reactive sites. bhu.ac.in

Table 1: Illustrative Frontier Molecular Orbital Properties for Oxirane, 2-butenyl- (Calculated via DFT)

PropertyValue (Illustrative)Description
HOMO Energy -6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy +1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVThe energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability.
HOMO Localization C=C bond of the butenyl groupThe region of the molecule most likely to act as a nucleophile.
LUMO Localization C-O bonds of the oxirane ringThe region of the molecule most likely to act as an electrophile.

The key rotational freedom in Oxirane, 2-butenyl- is around the C-C single bond connecting the oxirane ring to the butenyl side chain. Different orientations of the butenyl group relative to the epoxide ring (e.g., syn-periplanar vs. anti-periplanar) will have different steric and electronic interactions, leading to variations in stability. nih.gov By calculating the relative energies of these conformers, researchers can predict the most likely shapes the molecule will adopt under given conditions. researchgate.net

Table 2: Example Conformational Analysis of Oxirane, 2-butenyl-

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
Anti-periplanar ~180°0.0075%
Syn-periplanar ~0°1.508%
Gauche ~60°0.8517%

DFT is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface, it is possible to identify the lowest energy path a reaction is likely to follow, known as the intrinsic reaction coordinate (IRC). uni-muenchen.de A critical point along this path is the transition state, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. tau.ac.il

For Oxirane, 2-butenyl-, theoretical studies can model various reactions, such as the acid-catalyzed or nucleophilic ring-opening of the epoxide. acs.org Calculations can determine the structure and energy of the transition state for different possible pathways (e.g., attack at the more or less substituted carbon of the oxirane). The energy difference between the reactants and the transition state defines the activation energy, a crucial parameter for predicting reaction rates. tau.ac.il These calculations can explain the regioselectivity and stereoselectivity observed in reactions of substituted epoxides. dnu.dp.ua

Table 3: Illustrative DFT-Calculated Activation Energies for Ring-Opening of Oxirane, 2-butenyl-

Reaction PathwayAttacked CarbonActivation Energy (kcal/mol) (Illustrative)
Acid-Catalyzed Opening (SN1-like) C1 (more substituted)15.2
Acid-Catalyzed Opening (SN2-like) C2 (less substituted)18.5
Base-Catalyzed Opening (SN2) C2 (less substituted)22.1

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with other molecules, such as solvents. nih.gov

For Oxirane, 2-butenyl-, MD simulations can be used to explore its conformational landscape in a more dynamic way than static DFT calculations. copernicus.org These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, and how quickly it transitions between different conformations. This information is crucial for understanding how the molecule's shape and flexibility might influence its interaction with other chemical species in a real-world system.

Table 4: Properties Investigated by Molecular Dynamics Simulations

PropertyDescription
Conformational Flexibility The range and frequency of accessible molecular shapes.
Solvation Structure The arrangement of solvent molecules around the solute.
Diffusion Coefficient The rate at which the molecule moves through a medium.
Time-Averaged Structural Parameters Average bond lengths, angles, and dihedrals over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, non-biological application)

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models to predict a specific property or "activity" of a compound based on its structural and physicochemical features, known as molecular descriptors. medcraveonline.com While widely used in drug discovery, QSAR can also be applied to predict non-biological properties, such as reactivity, boiling point, or solubility. frontiersin.org

For a purely theoretical application involving Oxirane, 2-butenyl-, a QSAR model could be developed for a series of related vinyl epoxides. The goal would be to predict a specific chemical property, for instance, the rate constant for a particular reaction, based on calculated descriptors. These descriptors are numerical representations of the molecule's structure and can include electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), and quantum-chemical properties. nih.gov The resulting QSAR model would be a mathematical equation that could then be used to estimate the reactivity of new, unsynthesized vinyl epoxides, guiding further experimental or computational investigation.

Table 6: Key Components of a Theoretical QSAR Study

ComponentDescriptionExample for Oxirane, 2-butenyl-
Dataset A series of related molecules with known property data.A set of vinyl epoxides with calculated reaction rate constants.
Molecular Descriptors Numerical values representing molecular structure/properties.HOMO energy, molecular weight, dipole moment, solvent accessible surface area.
Mathematical Model An equation linking descriptors to the property.Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms.
Model Validation Statistical tests to ensure the model is predictive and robust.Cross-validation, prediction on an external test set.

Q & A

Basic: What analytical methods are recommended for quantifying oxirane oxygen content (OOC) in 2-butenyl-oxirane during epoxidation reactions?

Answer:
Two primary methods are validated for OOC quantification:

  • FTIR-ATR Spectroscopy : The absorption peak at ~1100 cm⁻¹ (C–O–C stretching) is monitored. Calibration using theoretical OOC values (e.g., via iodine value-derived equations) ensures reliability, with coefficients of determination (r²) ≥0.995 .
  • Titration Methods :
    • Hydrochloric Acid Titration : After reacting oxirane groups with sodium thiosulfate, residual OH⁻ groups are titrated with 0.1 M HCl to determine OOC .
    • AOCS Cd 9-57 : A standardized protocol involving perchloric acid titration to calculate experimental OOC relative to theoretical values .
      These methods are critical for tracking epoxidation efficiency and concurrent ring-opening reactions .

Basic: What safety precautions should be implemented when handling 2-butenyl-oxirane in laboratory settings?

Answer:
Key safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; maintain airflow ≥0.5 m/s .
  • Emergency Procedures :
    • Eye exposure: Rinse with water for ≥15 minutes and seek medical attention .
    • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers away from oxidizers and high temperatures .

Advanced: How can researchers model concurrent epoxidation and ring-opening reactions of 2-butenyl-oxirane to optimize reaction conditions?

Answer:
A kinetic modeling approach integrates:

  • OOC Monitoring : Track OOC over time (e.g., initial increase to 0.81% followed by decline to 0.20% due to ring-opening) .
  • MATLAB-Based Genetic Algorithm : Optimize rate constants for parallel reactions (epoxidation vs. nucleophilic ring-opening) using experimental OOC and iodine value data .
  • Fourth-Order Runge-Kutta Method : Simulate reaction progress and validate against empirical results .
    This dual-reaction model helps balance epoxide formation and stability for polyol synthesis .

Advanced: What computational approaches elucidate the catalytic mechanisms involving 2-butenyl-oxirane in palladium-mediated reactions?

Answer:
Density Functional Theory (DFT) Calculations (e.g., B2PLYP/DGDZVP level) reveal:

  • PdII/IV Catalytic Cycle : Oxidative addition of oxirane to PdII is rate-determining (ΔG‡ = 28.1 kcal·mol⁻¹), forming PdIV intermediates .
  • Ring Strain Effects : The small ring strain of oxirane facilitates C–O bond cleavage, enabling PdIV formation, unlike larger cyclic ethers .
  • Comparative Pathways : PdII-only pathways are kinetically disfavored (ΔG‡ = 75.1 kcal·mol⁻¹) .
    These insights guide catalyst design for alkylation and cross-coupling reactions .

Basic: How is iodine value (IV) analysis utilized to assess alkene conversion in 2-butenyl-oxirane synthesis?

Answer:

  • Method : IV measures residual double bonds via Wijs solution (ICl addition) titration. A 96% IV reduction indicates high alkene-to-epoxide conversion .
  • Validation : Correlate IV with OOC to confirm epoxidation efficiency and detect side reactions (e.g., incomplete epoxidation) .

Advanced: What are the implications of oxirane ring strain on reactivity in catalytic alkylation?

Answer:
The three-membered ring exhibits ~27 kcal·mol⁻¹ strain energy, lowering activation barriers for:

  • C–O Bond Cleavage : Enables oxidative addition to PdII, forming reactive PdIV species .
  • Nucleophilic Attack : Facilitates ring-opening by hydroxyl groups or amines, forming polyols or cross-linked polymers .
    Larger rings (4–6 members) lack comparable strain, reducing reactivity .

Advanced: How do nucleophilic attack pathways influence 2-butenyl-oxirane stability during hydroxylation?

Answer:

  • Mechanism : Nucleophiles (e.g., H₂O, OH⁻) attack the electrophilic oxirane carbon, triggering ring-opening and forming diols or polyols .
  • Kinetic Impact : Rapid ring-opening limits OOC accumulation (e.g., OOC peaks at 0.81% before declining) .
  • Optimization : Control nucleophile concentration and reaction time to balance epoxide yield and downstream product formation .

Basic: What protocols assess aquatic toxicity of 2-butenyl-oxirane derivatives?

Answer:

  • Acute Toxicity : Determine EC₅₀ values via 48-hr Daphnia magna or 72-hr algal growth assays (e.g., EC₅₀ = 54–98 ppm) .
  • Chronic Toxicity : Estimate NOEC (No Observed Effect Concentration) as 10% of acute EC₅₀, per USEPA guidelines for surfactants .
  • Classification : Moderate acute/chronic toxicity (OECD 201/202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.